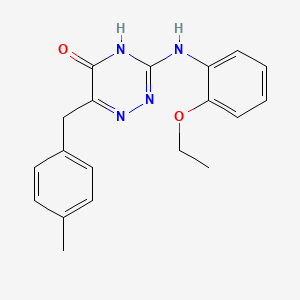
3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy group could be introduced via a Williamson ether synthesis , and the amino group could be introduced via a nucleophilic substitution or addition reaction . The triazinone ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The ethoxy group would likely contribute electron density to the phenyl ring, potentially activating it towards electrophilic aromatic substitution. The amino group could form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could be acylated or alkylated, or it could undergo a condensation reaction with a carbonyl compound to form an imine or enamine . The triazinone ring could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an ethoxy group and an amino group could increase its polarity and therefore its solubility in polar solvents . The presence of a triazinone ring could influence its UV/Vis absorption spectrum .科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds like 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2007) explored the antimicrobial effectiveness of such compounds, revealing that some derivatives exhibited good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
In the realm of cancer research, 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, similar in structure to the specified compound, have been synthesized and screened for anticancer activity. Bekircan et al. (2008) found that some of these compounds displayed significant anticancer activity against various cancer cell lines, including lung, colon, breast, ovarian, and leukemia cancers (Bekircan et al., 2008).
Crystal Structure Analysis
The crystal structure of compounds like 4-(4-methylbenzylidene)-amino-5-(2-ethoxyphenyl)-3-mercapto-4H-1,2,4-triazole has been investigated, providing insights into the molecular configuration and potential interactions of such compounds (San‐Nu Zhou et al., 2007).
Electronic and Spectroscopic Analysis
Molecular, electronic, nonlinear optical, and spectroscopic analyses of similar heterocyclic compounds have been conducted, as described in a study by Beytur and Avinca (2021). This research highlights the electronic properties and potential applications of these compounds in various fields, including material science (Beytur & Avinca, 2021).
Synthesis and Non-Aqueous Medium Titrations
Research on the synthesis and non-aqueous medium titrations of 1H-1,2,4-triazol-5-one derivatives has been conducted, providing insights into the chemical properties and reactivity of these compounds under different conditions (Yüksek et al., 2005).
Enzyme Inhibition Studies
Compounds derived from 4H-1,2,4-triazol-4-yl acetohydrazide have been synthesized and investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. This demonstrates potential therapeutic applications of these compounds (Bekircan et al., 2015).
将来の方向性
Future research on this compound could involve exploring its reactivity under different conditions, synthesizing derivatives with different functional groups, and investigating its potential uses in various applications, such as in the synthesis of other complex molecules or as a potential drug candidate .
特性
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-15(17)20-19-21-18(24)16(22-23-19)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWWUCUWODDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

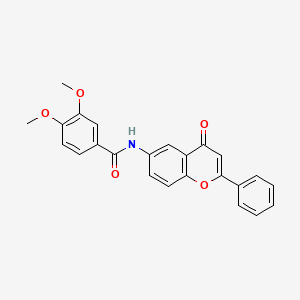
![2-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]acetamide](/img/structure/B2960660.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2960661.png)
![7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2960665.png)
![4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one](/img/structure/B2960666.png)
![Methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2960667.png)
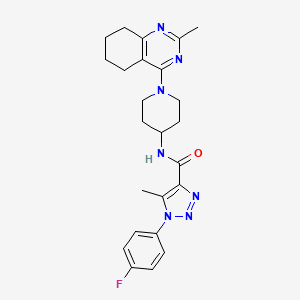
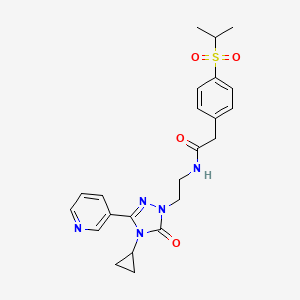
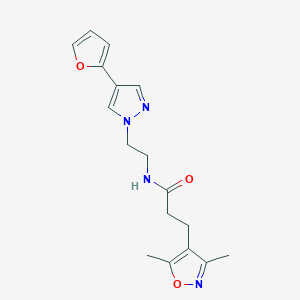
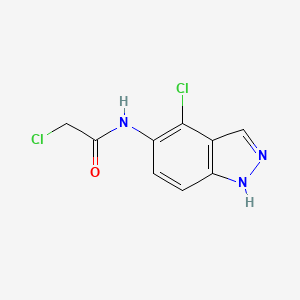
![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)
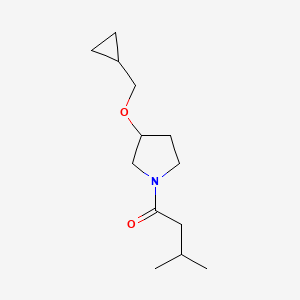
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2960678.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)